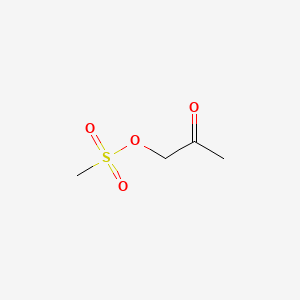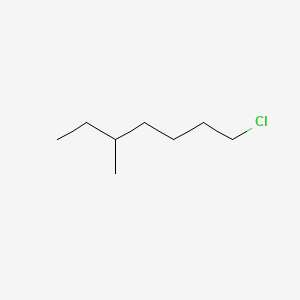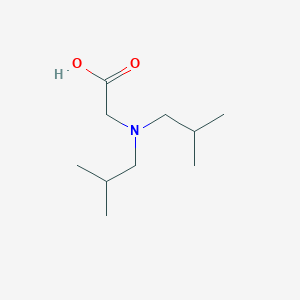
1,2-Di(thiophen-2-yl)ethyne
Vue d'ensemble
Description
1,2-Di(thiophen-2-yl)ethyne: is an organic compound with the molecular formula C10H6S2 . It consists of two thiophene rings connected by an ethyne (acetylene) linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,2-Di(thiophen-2-yl)ethyne can be synthesized through various methods, including cross-coupling reactions. One common method involves the Sonogashira coupling reaction , where a terminal alkyne (ethyne) is coupled with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-Di(thiophen-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethene or ethane linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions on the thiophene rings.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethene or ethane derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1,2-Di(thiophen-2-yl)ethyne has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials
Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s electronic properties are exploited in the fabrication of sensors and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,2-Di(thiophen-2-yl)ethyne primarily involves its electronic properties. The compound can participate in π-π stacking interactions and conjugation with other aromatic systems, enhancing its conductivity and electronic behavior. These properties are crucial for its applications in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
1,2-Di(thiophen-2-yl)ethane: This compound has an ethane linkage instead of an ethyne linkage, resulting in different electronic properties.
1,2-Di(thiophen-2-yl)ethene: This compound has an ethene linkage, which also affects its electronic properties compared to the ethyne linkage.
Thiophene: The parent compound, thiophene, is a simpler structure with one sulfur atom in a five-membered ring.
Uniqueness:
1,2-Di(thiophen-2-yl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties compared to its ethane and ethene analogs. The presence of the ethyne linkage allows for greater conjugation and electronic delocalization, making it particularly valuable in applications requiring high conductivity and electronic performance .
Propriétés
IUPAC Name |
2-(2-thiophen-2-ylethynyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHBGIRBHGVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348424 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-15-7 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)


